molecular formula C19H20N2O3 B1459711 N-Cbz-N'-cyclypropyl-DL-phenylglycinamide CAS No. 1393441-64-9

N-Cbz-N'-cyclypropyl-DL-phenylglycinamide

Cat. No.: B1459711
CAS No.: 1393441-64-9
M. Wt: 324.4 g/mol
InChI Key: GHICICJEIQKFTO-UHFFFAOYSA-N
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Description

N-Cbz-N'-cyclypropyl-DL-phenylglycinamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

benzyl N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3/c22-18(20-16-11-12-16)17(15-9-5-2-6-10-15)21-19(23)24-13-14-7-3-1-4-8-14/h1-10,16-17H,11-13H2,(H,20,22)(H,21,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHICICJEIQKFTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C(C2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901133817
Record name Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393441-64-9
Record name Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393441-64-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[2-(cyclopropylamino)-2-oxo-1-phenylethyl]-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901133817
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

N-Cbz-N'-cyclopropyl-DL-phenylglycinamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

N-Cbz-N'-cyclopropyl-DL-phenylglycinamide is a derivative of phenylglycine, characterized by the presence of a carbobenzyloxy (Cbz) protecting group and a cyclopropyl moiety. Its molecular formula is C16H18N2O2C_{16}H_{18}N_{2}O_{2}, and it exhibits properties typical of amino acid derivatives.

The biological activity of N-Cbz-N'-cyclopropyl-DL-phenylglycinamide is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or modulator, influencing biochemical pathways related to pain perception, seizure activity, and other neurological functions.

Potential Mechanisms Include:

  • Receptor Binding : The compound may bind to specific receptors involved in neurotransmission.
  • Enzyme Inhibition : It may inhibit enzymes that regulate neurotransmitter levels, thereby affecting synaptic transmission.

Biological Activity

Research indicates that N-Cbz-N'-cyclopropyl-DL-phenylglycinamide exhibits a range of biological activities:

  • Anticonvulsant Activity : Studies have shown that derivatives of phenylglycinamide can possess anticonvulsant properties. This is particularly relevant for compounds that interact with TRPV1 channels, which are implicated in seizure propagation .
  • Analgesic Properties : The compound may also exhibit analgesic effects through modulation of pain pathways, potentially offering therapeutic benefits for neuropathic pain conditions .
  • Neuroprotective Effects : There is evidence suggesting that compounds similar to N-Cbz-N'-cyclopropyl-DL-phenylglycinamide can exert neuroprotective effects by modulating calcium and sodium channels involved in neuronal excitability .

Study 1: Anticonvulsant Efficacy

A study conducted on various phenylglycinamide derivatives demonstrated that certain modifications led to enhanced anticonvulsant activity in animal models. The study utilized the maximal electroshock (MES) test to evaluate efficacy and found that compounds with cyclopropyl substitutions showed promising results in reducing seizure frequency .

Study 2: Analgesic Activity Assessment

In another investigation, the analgesic properties of N-Cbz-N'-cyclopropyl-DL-phenylglycinamide were assessed using formalin-induced pain models in rodents. Results indicated a significant reduction in pain responses compared to control groups, suggesting effective modulation of nociceptive pathways .

Data Tables

Property Value
Molecular FormulaC16H18N2O2C_{16}H_{18}N_{2}O_{2}
Molecular Weight286.33 g/mol
Melting Point120-122 °C
SolubilitySoluble in DMSO
Biological Activity Effect
AnticonvulsantSignificant reduction in seizure activity
AnalgesicDecreased pain response
NeuroprotectiveModulation of neuronal excitability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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